![molecular formula C16H16O4 B14117380 Methyl 2',6'-dimethoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14117380.png)
Methyl 2',6'-dimethoxy-[1,1'-biphenyl]-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2’,6’-dimethoxy-[1,1’-biphenyl]-3-carboxylate is an organic compound with the molecular formula C16H16O4. This compound is characterized by its biphenyl structure, which consists of two benzene rings connected by a single bond. The presence of methoxy groups at the 2’ and 6’ positions and a carboxylate group at the 3 position on the biphenyl backbone makes it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2’,6’-dimethoxy-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2’,6’-dimethoxy-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe) or other strong nucleophiles.
Major Products:
Oxidation: Quinones
Reduction: Alcohols or aldehydes
Substitution: Various substituted biphenyl derivatives
Wissenschaftliche Forschungsanwendungen
Methyl 2’,6’-dimethoxy-[1,1’-biphenyl]-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism by which Methyl 2’,6’-dimethoxy-[1,1’-biphenyl]-3-carboxylate exerts its effects depends on its application:
Catalysis: Acts as a ligand to stabilize transition metal complexes, facilitating various catalytic reactions.
Biological Activity: Interacts with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary depending on the biological context.
Vergleich Mit ähnlichen Verbindungen
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Another biphenyl derivative with similar structural features but different functional groups.
2,6-Dimethoxy-1,1’-biphenyl: Lacks the carboxylate group, making it less versatile in certain reactions.
Uniqueness: Methyl 2’,6’-dimethoxy-[1,1’-biphenyl]-3-carboxylate is unique due to the combination of methoxy and carboxylate groups on the biphenyl backbone. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industry.
Eigenschaften
Molekularformel |
C16H16O4 |
|---|---|
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
methyl 3-(2,6-dimethoxyphenyl)benzoate |
InChI |
InChI=1S/C16H16O4/c1-18-13-8-5-9-14(19-2)15(13)11-6-4-7-12(10-11)16(17)20-3/h4-10H,1-3H3 |
InChI-Schlüssel |
VEFGIOSCHPYDAP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)C2=CC(=CC=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chloro-5-fluorophenyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14117300.png)
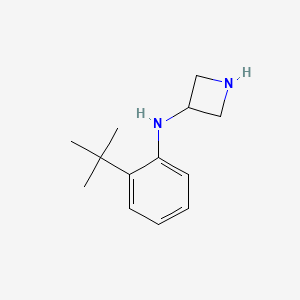
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-4-carboxylate](/img/structure/B14117306.png)
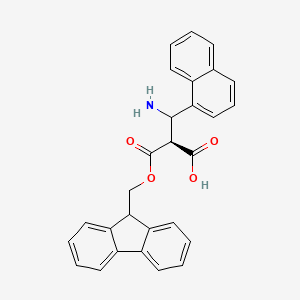
![2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B14117321.png)
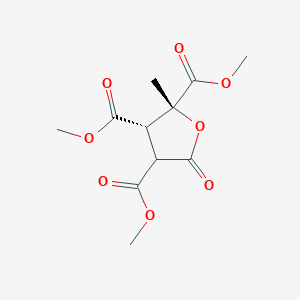
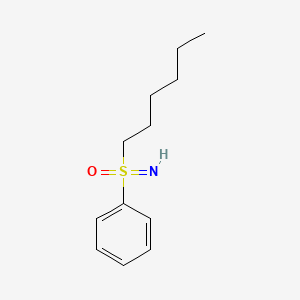
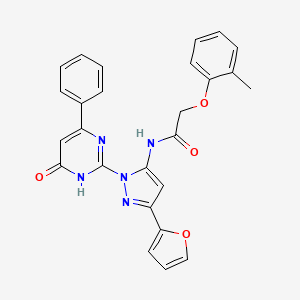

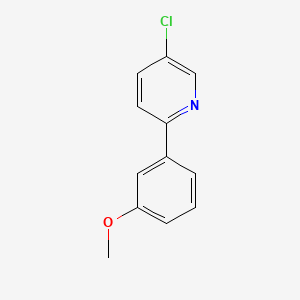
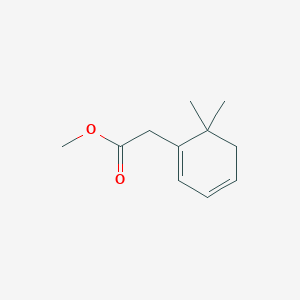
![methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14117365.png)
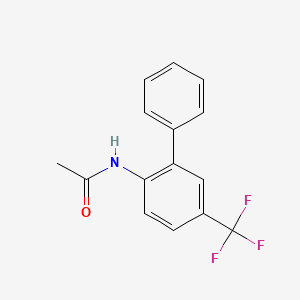
![[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-ethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B14117377.png)
